![molecular formula C25H33N3O3 B236903 N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-3-isopropoxybenzamide](/img/structure/B236903.png)
N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-3-isopropoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-3-isopropoxybenzamide, also known as DPA-714, is a small molecule that has been extensively studied for its potential use in imaging and therapy of neuroinflammation. DPA-714 has been found to bind with high affinity to the translocator protein (TSPO), which is upregulated in activated microglia and astrocytes during neuroinflammatory processes.
作用機序
N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-3-isopropoxybenzamide binds with high affinity to TSPO, which is upregulated in activated microglia and astrocytes during neuroinflammatory processes. The binding of N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-3-isopropoxybenzamide to TSPO results in the modulation of immune responses and the reduction of neuroinflammation. N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-3-isopropoxybenzamide has also been found to have anti-apoptotic and anti-inflammatory effects on microglia and astrocytes.
生化学的および生理学的効果
N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-3-isopropoxybenzamide has been found to modulate immune responses and reduce neuroinflammation. It has also been found to have anti-apoptotic and anti-inflammatory effects on microglia and astrocytes. N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-3-isopropoxybenzamide has been shown to be well-tolerated in animal studies and has no apparent toxicity at therapeutic doses.
実験室実験の利点と制限
N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-3-isopropoxybenzamide has several advantages for lab experiments, including its high affinity and selectivity for TSPO, its ability to cross the blood-brain barrier, and its low toxicity at therapeutic doses. However, N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-3-isopropoxybenzamide has some limitations, including its limited solubility in water and its relatively short half-life in vivo.
将来の方向性
There are several future directions for the development of N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-3-isopropoxybenzamide. One direction is the optimization of the synthesis method to improve the yield and purity of the product. Another direction is the development of new imaging agents and therapeutic drugs based on the structure of N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-3-isopropoxybenzamide. Additionally, the use of N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-3-isopropoxybenzamide in combination with other drugs or therapies for the treatment of neuroinflammatory diseases should be explored. Finally, the development of new TSPO ligands with improved properties and selectivity is an important area of research.
合成法
The synthesis of N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-3-isopropoxybenzamide involves the reaction of 3-isopropoxybenzoyl chloride with N-(4-aminophenyl)-4-(2,2-dimethylpropanoyl)piperazine in the presence of triethylamine. The resulting product is then purified by column chromatography to obtain N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-3-isopropoxybenzamide in high yield and purity.
科学的研究の応用
N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-3-isopropoxybenzamide has been extensively studied for its potential use in imaging and therapy of neuroinflammation. The upregulation of TSPO in activated microglia and astrocytes during neuroinflammatory processes makes it an attractive target for the development of imaging agents and therapeutic drugs. N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-3-isopropoxybenzamide has been found to be a promising candidate for the imaging of neuroinflammation using positron emission tomography (PET) due to its high affinity and selectivity for TSPO.
特性
製品名 |
N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-3-isopropoxybenzamide |
|---|---|
分子式 |
C25H33N3O3 |
分子量 |
423.5 g/mol |
IUPAC名 |
N-[4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl]-3-propan-2-yloxybenzamide |
InChI |
InChI=1S/C25H33N3O3/c1-18(2)31-22-8-6-7-19(17-22)23(29)26-20-9-11-21(12-10-20)27-13-15-28(16-14-27)24(30)25(3,4)5/h6-12,17-18H,13-16H2,1-5H3,(H,26,29) |
InChIキー |
UNNIDZLSGPAFQF-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C(C)(C)C |
正規SMILES |
CC(C)OC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-3,5-dimethoxybenzamide](/img/structure/B236820.png)
![N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-2-methoxybenzamide](/img/structure/B236823.png)
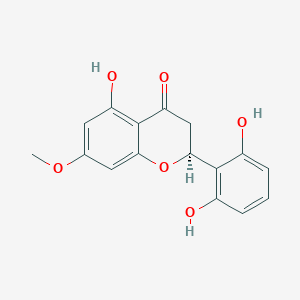
![N-[4-(4-benzoyl-1-piperazinyl)-3-chlorophenyl]-2-methoxy-3-methylbenzamide](/img/structure/B236828.png)
![N-{3-chloro-4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B236831.png)
![4-isobutoxy-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B236833.png)
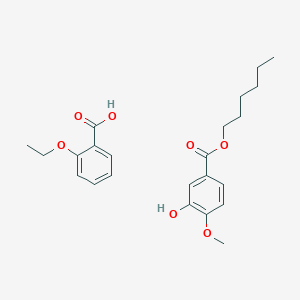
![3,5-dichloro-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-4-methoxybenzamide](/img/structure/B236863.png)
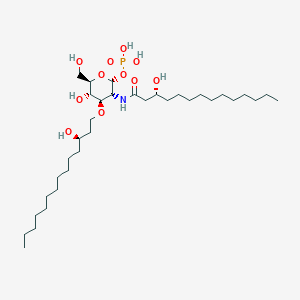
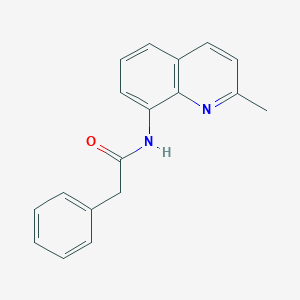

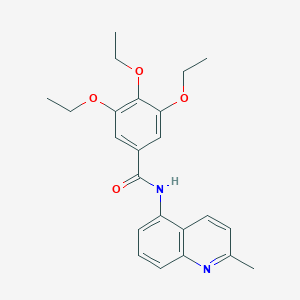
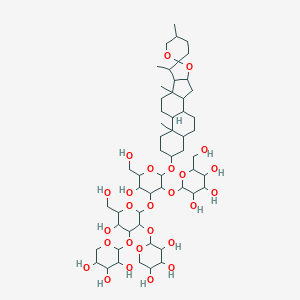
![N-{3-[(2,5-dichlorobenzoyl)amino]-4-methylphenyl}-2-furamide](/img/structure/B236888.png)